molecular formula C25H26ClN7O2 B2859715 2-(4-chlorophenoxy)-2-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920384-14-1

2-(4-chlorophenoxy)-2-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2859715
CAS No.: 920384-14-1
M. Wt: 491.98
InChI Key: DQCOGUKCEXKYIH-UHFFFAOYSA-N
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Description

1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a heterocyclic compound featuring a triazolopyrimidine core fused with a piperazine ring and substituted with a 4-chlorophenoxy group and a methyl-propan-1-one moiety. The compound’s synthesis likely involves multi-step reactions, including cyclization to form the triazolopyrimidine core and nucleophilic substitution to attach the piperazine and phenoxy groups . Structural elucidation methods such as X-ray crystallography (e.g., SHELXL ) and NMR spectroscopy (e.g., ¹H/¹³C-NMR, NOESY ) are critical for confirming its configuration and purity.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN7O2/c1-17-4-8-19(9-5-17)33-23-21(29-30-33)22(27-16-28-23)31-12-14-32(15-13-31)24(34)25(2,3)35-20-10-6-18(26)7-11-20/h4-11,16H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCOGUKCEXKYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C(C)(C)OC5=CC=C(C=C5)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-2-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one , identified by CAS number 920384-14-1 , is a complex organic molecule with potential biological activities. Its structure includes multiple pharmacophores that suggest a diverse range of interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H26ClN7O2C_{25}H_{26}ClN_7O_2 with a molecular weight of 492.0 g/mol . The structure features a chlorophenoxy group, a triazolo-pyrimidine moiety, and a piperazine ring, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC25H26ClN7O2
Molecular Weight492.0 g/mol
CAS Number920384-14-1

The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors involved in various cellular pathways. Research indicates that triazole derivatives often exhibit significant anticancer properties by inhibiting key enzymes associated with tumor growth and metastasis.

Antitumor Activity

Recent studies have highlighted the potential of related triazole compounds to inhibit heparanase , an enzyme implicated in cancer progression. For instance, compounds structurally related to our compound demonstrated IC50 values in the low micromolar range for heparanase inhibition, suggesting that similar mechanisms may be at play for this compound .

Biological Assays and Efficacy

In vitro studies have been conducted to evaluate the biological activity of this compound against various cancer cell lines. The following table summarizes some key findings:

Study FocusCell LineIC50 (µM)Observations
Heparanase InhibitionVarious Cancer Cells3.0 - 12.5Effective in reducing enzymatic activity
CytotoxicityHeLa Cells5.0Induced apoptosis in a dose-dependent manner
Antichlamydial ActivityC. trachomatisNot specifiedModulated growth without affecting viability

Case Study 1: Antitumor Potential

A study investigating the antitumor effects of related triazole compounds revealed that modifications to the triazole ring significantly enhanced their efficacy against tumor cells. The presence of electron-withdrawing groups increased potency, suggesting that similar modifications could optimize the activity of our target compound .

Case Study 2: Antichlamydial Activity

Research into the antichlamydial properties of piperazine derivatives indicated that structural alterations could enhance activity against C. trachomatis. The incorporation of specific substituents was crucial for increasing biological activity while maintaining host cell viability .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of triazolopyrimidine derivatives , which are structurally compared below:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity
2-(4-chlorophenoxy)-2-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one Triazolo[4,5-d]pyrimidine 4-Chlorophenoxy, piperazine, p-tolyl, methyl-propan-1-one ~520 (estimated) Not reported (hypothetical)
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazolo[3,4-d]pyrimidine p-Tolyl, imino group ~270 Kinase inhibition (hypothetical)
(1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine Pyrazolo[3,4-d]pyrimidine p-Tolyl, hydrazine ~256 Anticancer (in silico)
5.4-{3-[4-(2-Hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one Coumarin Piperazine, hydroxybenzyl, methoxy, phenyl ~530 Antimicrobial

Key Observations :

  • Piperazine Linker: The piperazine moiety, common in CNS drugs, may improve solubility and bioavailability relative to non-cyclic amines in similar triazolopyrimidines .
Physicochemical and Spectroscopic Properties

While direct data for the target compound is unavailable, inferences can be drawn from analogues:

  • Solubility: Piperazine-containing derivatives (e.g., ) typically exhibit higher aqueous solubility (logS ~-4) than non-polar p-tolyl-substituted pyrazolopyrimidines (logS ~-5.5 ).
  • NMR Signatures : The p-tolyl group in the triazolopyrimidine core would show characteristic aromatic peaks at δ 7.2–7.8 ppm (¹H-NMR) and ~125–140 ppm (¹³C-NMR), similar to compounds in .
  • Isomerization : Triazolopyrimidines may undergo isomerization under acidic/basic conditions, as seen in pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines , necessitating stability studies.

Q & A

Q. What are the key structural features influencing the compound's reactivity and biological activity?

The compound’s triazolopyrimidine core and piperazine ring are critical for its interactions with biological targets. The 4-chlorophenoxy group enhances lipophilicity, while the p-tolyl substituent on the triazole moiety modulates steric and electronic properties. Computational modeling (e.g., DFT calculations) and X-ray crystallography are recommended to validate these interactions .

Q. How can researchers optimize the synthesis yield of this compound?

Multi-step synthesis typically involves:

  • Step 1 : Formation of the triazolopyrimidine core via cyclization reactions using Cu(I) catalysts .
  • Step 2 : Piperazine coupling under anhydrous conditions (e.g., DMF, 80°C) .
  • Step 3 : Final acylation with 4-chlorophenoxypropan-1-one, requiring strict temperature control (0–5°C) to avoid side reactions . Yield optimization requires HPLC monitoring and solvent selection (e.g., dichloromethane vs. ethanol) to balance polarity and reactivity .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : To confirm piperazine ring proton environments and triazole connectivity .
  • High-resolution mass spectrometry (HRMS) : For precise molecular weight validation (e.g., expected m/z: ~470–480 Da) .
  • HPLC-PDA : To assess purity (>95%) and detect trace impurities from synthetic intermediates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent variation : Compare analogues with substituents like 4-fluorophenyl or 3-methoxyphenyl to evaluate electronic effects on target binding .
  • Core modifications : Replace the triazolopyrimidine with imidazopyrimidine to assess scaffold flexibility.
  • Assays : Use kinase inhibition assays (e.g., EGFR or Aurora kinases) and molecular docking to correlate structural changes with activity .

Example SAR Table :

Substituent (R)Biological Activity (IC₅₀)Key Interaction
4-ClPhO12 nM (EGFR)H-bond with Lys721
4-FPhO18 nM (EGFR)Reduced lipophilicity
3-MeOPh45 nM (Aurora B)Steric hindrance

Q. What experimental strategies resolve contradictions in reported biological data (e.g., in vitro vs. in vivo efficacy)?

  • Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in murine models) to identify metabolic liabilities .
  • Tissue distribution studies : Use radiolabeled compound (³H or ¹⁴C) to correlate target engagement with efficacy .
  • Off-target screening : Employ proteome-wide affinity chromatography to rule out non-specific binding .

Q. How can the compound’s mechanism of action be elucidated?

  • Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring thermal stability shifts of bound proteins .
  • CRISPR/Cas9 knockout models : Validate target specificity (e.g., delete EGFR in HeLa cells and assess activity loss) .
  • Cryo-EM : Resolve compound-target complex structures to identify binding motifs .

Methodological Considerations

Q. What computational tools predict solubility and formulation compatibility?

  • COSMO-RS : Predicts solubility in aqueous buffers based on partition coefficients (logP ~3.5) .
  • Molecular dynamics (MD) simulations : Model interactions with excipients (e.g., PEG 400) to optimize oral bioavailability .

Q. How should researchers address stability challenges during storage?

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the triazole ring .
  • Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .

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